molecular formula C12H27NO B13232066 4-[(5-Methylhexan-2-yl)amino]pentan-1-ol

4-[(5-Methylhexan-2-yl)amino]pentan-1-ol

Cat. No.: B13232066
M. Wt: 201.35 g/mol
InChI Key: UYAFSJCQDFSJEJ-UHFFFAOYSA-N
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Description

4-[(5-Methylhexan-2-yl)amino]pentan-1-ol is a chemical compound with the molecular formula C12H27NO and a molecular weight of 201.35 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an amino group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Methylhexan-2-yl)amino]pentan-1-ol typically involves the reaction of 5-methylhexan-2-amine with a suitable pentan-1-ol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Methylhexan-2-yl)amino]pentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a secondary or tertiary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

4-[(5-Methylhexan-2-yl)amino]pentan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-[(5-Methylhexan-2-yl)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, affecting their structure and function. The hydroxyl group can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-[(5-methylhexan-2-yl)amino]pentan-1-ol: Similar structure but with a methyl group at a different position.

    5-Methylhexan-2-amine: A precursor in the synthesis of 4-[(5-Methylhexan-2-yl)amino]pentan-1-ol.

    Pentan-1-ol: A simple alcohol used in the synthesis of the compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for different applications.

Properties

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

4-(5-methylhexan-2-ylamino)pentan-1-ol

InChI

InChI=1S/C12H27NO/c1-10(2)7-8-12(4)13-11(3)6-5-9-14/h10-14H,5-9H2,1-4H3

InChI Key

UYAFSJCQDFSJEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)NC(C)CCCO

Origin of Product

United States

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